molecular formula C8H7BrN2O4 B1453469 Methyl 3-amino-4-bromo-2-nitrobenzoate CAS No. 1207175-60-7

Methyl 3-amino-4-bromo-2-nitrobenzoate

Cat. No. B1453469
CAS RN: 1207175-60-7
M. Wt: 275.06 g/mol
InChI Key: MCEBXXSZFFMJLM-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-bromo-2-nitrobenzoate” is a chemical compound with the molecular formula C8H7BrN2O4 . It is a derivative of benzoic acid, which is halogenated and contains an amino and a nitro group .


Synthesis Analysis

The synthesis of “this compound” could involve multiple steps . The process might start with the nitration of a bromomethylbenzoic acid, followed by a conversion from the nitro group to an amine, and finally a bromination . The order of these reactions is critical for the success of the synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom, a nitro group, and an amino group attached to a benzoate ester . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, the nitro group can be reduced to an amine, and the bromine atom can participate in substitution reactions . The exact reactions and their mechanisms would depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined through various experimental techniques. For instance, its density and refractive index can be measured . Its molecular weight is approximately 275.056 Da .

Scientific Research Applications

Synthesis of Chlorantraniliprole

Aromatic Nucleophilic Substitution with Rearrangement

It participates in reactions with amines to produce unexpected N-substituted 2-amino-3-nitrobenzo[b]thiophenes. This reaction, notable for its aromatic nucleophilic substitution with rearrangement, is valuable for synthesis pathways in organic chemistry (F. Guerrera, L. Salerno, L. Lamartina, D. Spinelli, 1995).

Fischer Esterification Experiment

In educational settings, the compound is used in Fischer esterification reactions. This experiment demonstrates the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, offering a practical and visual approach to learning organic chemistry (Caleb M Kam, Stephan M Levonis, Stephanie S. Schweiker, 2020).

Synthesis of Heterocyclic Compounds

Methyl 3-amino-4-bromo-2-nitrobenzoate is also utilized in the synthesis of various heterocyclic compounds. For instance, it is used in the formation of 2-methylindole-4-carboxylic acid and derivatives of 3-phenylisoquinolin-1(2H)-one, highlighting its versatility in complex organic syntheses (D. E. Ames, O. Ribeiro, 1976).

Formation of Hydrogen-bonded Structures

In crystallography and materials science, this compound contributes to the formation of hydrogen-bonded structures, such as in the synthesis of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate. These structures are essential for understanding molecular interactions and properties (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).

Pharmaceutical Intermediates

The compound is a precursor in the synthesis of pharmaceutical intermediates, such as Methl 3-methyl-4-(1-oxobuthyl) aminobenzoate and Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate. This highlights its importance in the development of new drugs and treatments (He-Ying Xiao, 2007).

Solid-phase Synthesis

It is also used in the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives. This method demonstrates its utility in the streamlined and efficient production of complex molecules (Jinfang Zhang, Wesley P. Goodloe, B. Lou, H. Saneii, 2004).

Mechanism of Action

The mechanism of action of “Methyl 3-amino-4-bromo-2-nitrobenzoate” would depend on its application. As a chemical intermediate, its mechanism of action would be determined by the specific chemical reaction it is involved in .

properties

IUPAC Name

methyl 3-amino-4-bromo-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-3-5(9)6(10)7(4)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEBXXSZFFMJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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